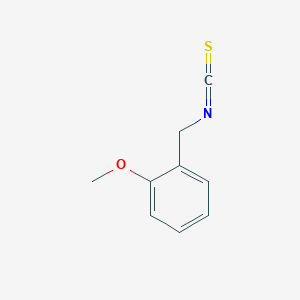
2-Methoxybenzyl isothiocyanate
Overview
Description
2-Methoxybenzyl isothiocyanate (2-MBITC) is an isothiocyanate compound that has been studied for its potential applications in medical and scientific research. It is a derivative of methoxybenzyl isothiocyanate, a compound that has been used in the synthesis of various pharmaceuticals and other compounds. 2-MBITC is a relatively new compound, and is being investigated for its potential therapeutic effects, as well as its potential use in laboratory experiments.
Scientific Research Applications
1. Role in Plant Biochemistry
2-Methoxybenzyl isothiocyanate is derived from the enzymatic hydrolysis of glucosinolates found in plants like Tropaeolum tuberosum. This compound is of interest due to its involvement in plant biochemistry and potential applications in understanding plant species variations and subspecies differentiation. Research on Tropaeolum tuberosum found p-methoxybenzyl isothiocyanate in seeds, tubers, leaves, and flowers of the tuberosum subspecies, while other isothiocyanates were found in the silvestre subspecies (Johns & Towers, 1981).
2. Isolation and Purification in Organic Synthesis
This compound, among other isothiocyanates, has been isolated and purified from various plant sources for potential applications in organic synthesis. The extraction and purification processes for these compounds are significant for their biological activities and potential use in synthetic applications (Vaughn & Berhow, 2004).
3. Chemical Stability in Hydrodistillation
Research has explored the chemical stability of this compound under hydrodistillation-mimicking conditions. This study is vital for understanding the behavior of such compounds during essential oil preparation and may influence methods for extracting and preserving these chemicals (De Nicola et al., 2013).
4. Genotoxic Potential and Chemoprevention
A study on natural isothiocyanates, including this compound, highlighted their chemopreventive activities against chronic-degenerative diseases like cancer and cardiovascular diseases. The electrophilic nature of these compounds allows them to react with biological nucleophiles, which is central to their biological activity. However, their genotoxic potential was also addressed, emphasizing the need for careful consideration of their usage (Fimognari et al., 2012).
Mechanism of Action
Target of Action
2-Methoxybenzyl isothiocyanate (MBITC) is a lead compound with cytotoxic activity that has been shown to be effective against cancer cell lines, including HCT-116, A549, and MCF-7 . It inhibits tumor cell growth by binding to the thiol groups of proteins in the cell membrane .
Mode of Action
MBITC interacts with its targets by binding to the thiol groups of proteins in the cell membrane, interrupting the action of enzymes involved in protein synthesis . This interaction results in the inhibition of tumor cell growth .
Biochemical Pathways
MBITC affects multiple biochemical pathways. It has been shown to inhibit connective tissue formation by preventing crosslinking of collagen fibers and inhibiting the release of proteolytic enzymes from macrophages . Additionally, MBITC has anti-inflammatory activities due to its inhibition of prostaglandin synthesis .
Pharmacokinetics
Like other isothiocyanates, it is likely metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (gsh), followed by enzymatic degradation and n-acetylation .
Result of Action
The result of MBITC’s action is the inhibition of tumor cell growth, connective tissue formation, and inflammation . These effects are due to its interaction with proteins in the cell membrane, its interruption of protein synthesis, and its inhibition of prostaglandin synthesis .
Safety and Hazards
2-Methoxybenzyl isothiocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organ is the respiratory system .
Future Directions
While isothiocyanates appear to be effective against the most important human pathogens, including bacteria with resistant phenotypes, the majority of the studies did not show comparable results, making it difficult to compare the antimicrobial activity of the different isothiocyanates . Therefore, a standard method should be used and further studies are needed .
Biochemical Analysis
Biochemical Properties
2-Methoxybenzyl isothiocyanate plays a significant role in biochemical reactions, particularly in the context of its anticancer properties. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with deubiquitinating enzymes (DUBs) such as USP9x and UCH37, which are associated with tumorigenesis . By inhibiting these enzymes, this compound increases the ubiquitination and subsequent degradation of oncogenic proteins like Mcl-1 and Bcr-Abl . This inhibition disrupts the cellular processes that protect cancer cells from apoptosis, thereby promoting cell death.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the NF-κB pathway, which is crucial for cell survival and proliferation . Additionally, this compound induces oxidative stress in cancer cells, leading to apoptosis and suppression of metastasis . It also affects the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer effects.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the thiol groups of proteins, leading to the inhibition of enzyme activity . This binding disrupts the function of proteins involved in critical cellular processes, such as protein synthesis and cell signaling. Additionally, this compound modulates gene expression by affecting transcription factors and signaling pathways like NF-κB and Nrf2 . These changes result in the induction of cytoprotective proteins and the inhibition of proinflammatory responses, contributing to its chemopreventive properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that it remains stable under certain conditions but can degrade over time, affecting its efficacy . Long-term exposure to this compound has been observed to result in sustained inhibition of cancer cell growth and induction of apoptosis . Its stability and degradation rates can vary depending on the experimental conditions, such as temperature and pH.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to inhibit tumor growth and metastasis without causing significant toxicity . At higher doses, it can induce oxidative stress and cause adverse effects, such as liver toxicity . The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the mercapturic acid pathway . It undergoes conjugation with glutathione, followed by enzymatic degradation and N-acetylation . This metabolism affects the levels of metabolites and the overall metabolic flux within the cell. Additionally, this compound can modulate the activity of cytochrome P450 enzymes, influencing the metabolism of other compounds and drugs .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It is known to bind to the thiol groups of proteins in the cell membrane, affecting its localization and accumulation . This binding can influence the compound’s distribution within different cellular compartments and tissues, impacting its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various proteins and enzymes . Additionally, it can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.
properties
IUPAC Name |
1-(isothiocyanatomethyl)-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-11-9-5-3-2-4-8(9)6-10-7-12/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYOVUYNRGOCLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170080 | |
| Record name | 2-Methoxybenzyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17608-09-2 | |
| Record name | 2-Methoxybenzyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017608092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxybenzyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17608-09-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

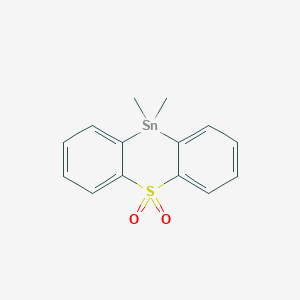


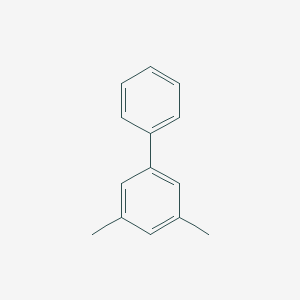


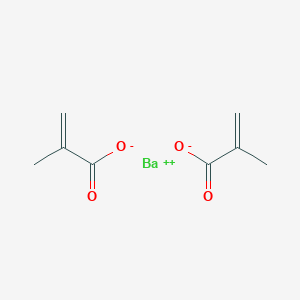
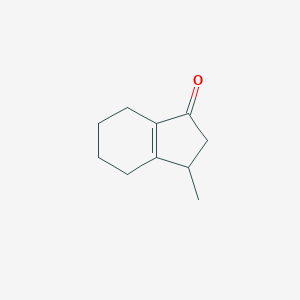

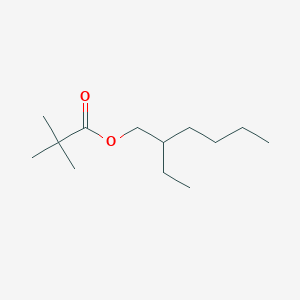
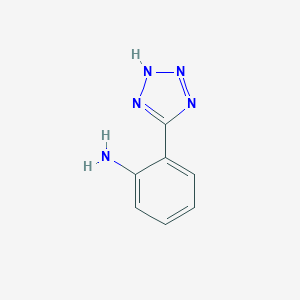
![4-(1H-Benzo[d]imidazol-2-yl)butan-2-one](/img/structure/B100614.png)
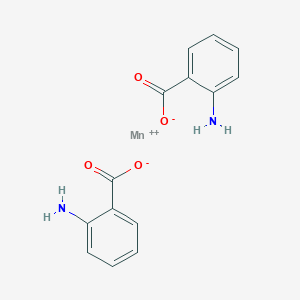
![2-[(2,4-Dimethylphenyl)amino]nicotinic acid](/img/structure/B100618.png)